molecular formula C12H16N4O B3012910 4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197828-22-9

4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B3012910
CAS RN: 2197828-22-9
M. Wt: 232.287
InChI Key: LSDUWRDTZDDHOZ-UHFFFAOYSA-N
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Description

The compound "4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry and materials science. It features a 1,2,4-triazole ring, a pyridine ring, and alkyl substituents, which can influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related triazole compounds often involves 1,3-dipolar cycloadditions, as seen in the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, solvent-free interactions between triazines and triazol-amines can lead to the formation of triazolylpyridine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using techniques such as IR-NMR spectroscopy and X-ray diffraction . For instance, the crystal structure of a related molecule, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group . Such structural information is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions. For example, the reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one towards electron-rich alkenes and alkynes leads to substituted triazoles . Similarly, the compound of interest may undergo reactions with nucleophiles or electrophiles at different positions on the molecule, depending on the substituents' electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a methylsulfanyl group in a triazole compound was found to be stable under various synthesis conditions . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's melting point, solubility, and stability .

Scientific Research Applications

Heterocyclic Derivative Syntheses

4-Yn-1-ones, including compounds related to the specified chemical, are used in the synthesis of various heterocyclic derivatives like tetrahydrofuran and dioxolane derivatives. These reactions are typically catalyzed under oxidative carbonylation conditions, yielding different products based on the reaction temperature and duration (Bacchi et al., 2005).

Spectroscopic Studies in Solvents

The molecular organization of compounds similar to the specified chemical changes in different solvents. Studies show that in certain solvents like methanol, monomers are predominant, while in others like propan-2-ol, they form aggregates. This influences their fluorescence and absorption properties, which is crucial in spectroscopy (Matwijczuk et al., 2018).

Synthesis of Spirotetrahydrooxino and Spirotetrahydrofuro Derivatives

The chemical plays a role in the one-pot synthesis of Spirotetrahydrooxino[3,4-c]pyridines and Spirotetrahydrofuro[3,2-b]pyridin-2-ones. Its reactivity under specific conditions leads to the formation of these derivatives, which have potential applications in organic synthesis and medicinal chemistry (Gómez-García et al., 2016).

Structural and Crystal Studies

The compound and its derivatives have been studied for their crystal and molecular structures. Understanding these structures is key for applications in material science and pharmaceuticals. For instance, the crystal structure of pymetrozine, a related compound, has been analyzed for its potential use in pest control (Jeon et al., 2015).

Catalytic Activities in Reactions

The compound and its derivatives have been studied for their catalytic activities, such as in the Suzuki-Miyaura reaction. Understanding how these compounds behave as catalysts can lead to more efficient and selective chemical reactions, which is valuable in industrial chemistry and pharmaceuticals (Amadio et al., 2012).

properties

IUPAC Name

4-methyl-5-propan-2-yl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-9(2)11-14-16(12(17)15(11)3)8-10-4-6-13-7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUWRDTZDDHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1C)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

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